molecular formula C11H8BrNO2 B12076038 Methyl 6-bromoisoquinoline-1-carboxylate

Methyl 6-bromoisoquinoline-1-carboxylate

Cat. No.: B12076038
M. Wt: 266.09 g/mol
InChI Key: GJWYZNSAVAKZQQ-UHFFFAOYSA-N
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Description

Methyl 6-bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C11H8BrNO2. It is an ester derivative of isoquinoline, featuring a bromine atom at the 6th position and a carboxylate group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl 6-bromoisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways involved in inflammation, neurotransmission, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroisoquinoline-1-carboxylate
  • Methyl 6-fluoroisoquinoline-1-carboxylate
  • Methyl 6-iodoisoquinoline-1-carboxylate

Uniqueness

Methyl 6-bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and medicinal applications .

Biological Activity

Methyl 6-bromoisoquinoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bromine atom at the 6-position and a carboxylate group. Its molecular formula is C11H8BrNO2C_{11}H_{8}BrNO_2, with a molecular weight of approximately 280.09 g/mol. The presence of the bromine atom contributes to its unique reactivity and biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50_{50} value of 0.47 μM against the LASCPC-01 cell line, indicating potent antiproliferative effects . The compound's mechanism involves inducing G1 cell cycle arrest and apoptosis in cancer cells, which is critical for its anticancer efficacy .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. The compound interacts with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival. Its effectiveness varies among different microbial species, suggesting a broad spectrum of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins . The compound binds through mechanisms such as hydrogen bonding and hydrophobic interactions, thereby modulating enzyme functions and influencing cellular signaling pathways. This modulation can lead to alterations in gene expression and metabolic processes within cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of isoquinoline derivatives. Studies have shown that modifications at the 6-position significantly impact the compound's efficacy. For example, substituting bulky groups at this position tends to decrease activity, while smaller electron-donating groups enhance it . This insight is vital for designing more potent derivatives for therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anticancer Activity : A systematic investigation revealed that this compound could induce apoptosis in prostate cancer cells while maintaining selectivity over non-cancerous cells . The selectivity index was notably high, underscoring its potential as a targeted therapeutic agent.
  • Antimicrobial Study : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal cytotoxicity towards human cells, making it a promising candidate for developing new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50_{50} = 0.47 μM against LASCPC-01
AntimicrobialInhibition of S. aureus and E. coli growth
Induction of ApoptosisG1 cell cycle arrest observed

Properties

IUPAC Name

methyl 6-bromoisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWYZNSAVAKZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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